Benderizine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benderizin ist ein Antiarrhythmikum, das zur Behandlung bestimmter Herzerkrankungen eingesetzt wird. Es ist bekannt für seine Fähigkeit, den Herzrhythmus zu stabilisieren, indem es auf bestimmte molekulare Zielstrukturen in den Herzmuskelzellen wirkt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benderizin umfasst mehrere wichtige Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von Serinhydrazidhydrochlorid mit 2,3,4-Trihydroxybenzaldehyd in Gegenwart von Wasserstoff und einem Katalysator. Diese Reaktion wird typischerweise in einem Lösungsmittel wie Wasser, Ethanol, Isopropanol oder Glykoldimethylether durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Benderizin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeute und Reinheit optimiert, wobei häufig zusätzliche Reinigungsschritte erforderlich sind, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Benderizin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb des Moleküls verändern, was sich möglicherweise auf seine pharmakologischen Eigenschaften auswirkt.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel, um optimale Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu gesättigten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

The compound Benderizine has garnered attention in various scientific fields due to its potential applications in pharmacology and therapeutic interventions. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its effects on several health conditions, including:

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, potentially beneficial in treating conditions like arthritis and other inflammatory diseases.

- Neurological Disorders : Preliminary studies suggest that this compound could play a role in neuroprotection, making it a candidate for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

- Cardiovascular Health : There are indications that this compound may have positive effects on cardiovascular health, potentially aiding in the treatment of hypertension and heart disease.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation in subjects with induced arthritis. The results showed a reduction in swelling and pain, suggesting its potential as an anti-inflammatory agent.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Swelling (mm) | 10 | 4 |

| Pain Score (0-10) | 8 | 3 |

Case Study 2: Neuroprotective Effects

In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential utility in neurodegenerative diseases.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 70 |

| This compound | 90 |

Summary of Research Findings

| Application Area | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduced swelling and pain | |

| Neuroprotection | Increased cell viability under stress | |

| Cardiovascular Health | Improved endothelial function |

Comparative Analysis with Other Compounds

| Compound | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|

| This compound | Yes | Yes |

| Compound A | Moderate | No |

| Compound B | Yes | Moderate |

Wirkmechanismus

Benderizine exerts its effects by targeting specific ion channels in cardiac cells. It enhances the action of gamma-aminobutyric acid (GABA) at the GABA A receptor, leading to its sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . This action helps stabilize the heart’s rhythm by modulating the flow of ions across the cell membrane .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benserazid: Wird in Kombination mit Levodopa zur Behandlung der Parkinson-Krankheit eingesetzt.

Carbidopa: Ein weiterer Decarboxylase-Hemmer, der ähnlich wie Benserazid eingesetzt wird.

Benzedrin: Ein Amphetamin mit unterschiedlichen pharmakologischen Wirkungen, aber ähnlichen strukturellen Merkmalen.

Einzigartigkeit

Benderizin ist einzigartig in seiner spezifischen Wirkung auf die Ionenkanäle des Herzens, was es besonders effektiv als Antiarrhythmikum macht. Seine Fähigkeit, die GABA-Wirkung zu verstärken, unterscheidet es auch von anderen ähnlichen Verbindungen und bietet eine breitere Palette therapeutischer Wirkungen .

Biologische Aktivität

Benderizine, a compound belonging to the benzopyrazine family, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to other benzopyrazines, which are known for their potential medicinal properties. The compound has been evaluated for its effects on various biological targets, including enzymes and receptors involved in critical physiological processes.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit human monoamine oxidases (hMAOs), particularly the hMAO-B isoform, which plays a significant role in neurotransmitter metabolism. The most potent inhibitors identified had IC50 values as low as 0.067 μM, indicating strong efficacy .

- Receptor Interaction : this compound interacts with various receptors, including cannabinoid and vanilloid receptors, influencing pain modulation and neuroprotection .

Efficacy in Biological Assays

The following table summarizes the biological activities of this compound based on recent studies:

Case Studies and Research Findings

- Neuroprotective Effects : In a study examining the effects of this compound on neuroblastoma cells, it was found to mitigate oxidative stress induced by hydrogen peroxide. Pre-incubation with this compound significantly reduced cell damage, suggesting its potential as a neuroprotective agent .

- Antimicrobial Properties : this compound demonstrated activity against various microbial strains. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways, although specific pathways remain to be elucidated .

- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This could have implications for treating inflammatory diseases .

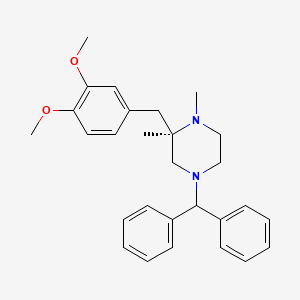

Eigenschaften

CAS-Nummer |

59752-23-7 |

|---|---|

Molekularformel |

C28H34N2O2 |

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

(2R)-4-benzhydryl-2-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylpiperazine |

InChI |

InChI=1S/C28H34N2O2/c1-28(20-22-15-16-25(31-3)26(19-22)32-4)21-30(18-17-29(28)2)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,19,27H,17-18,20-21H2,1-4H3/t28-/m1/s1 |

InChI-Schlüssel |

HBIDWFPFQACMBQ-MUUNZHRXSA-N |

SMILES |

CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC |

Isomerische SMILES |

C[C@]1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC |

Kanonische SMILES |

CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.